molecular formula C6H6Cl2N2S B3056048 4,6-Dichloro-2-ethylsulfanylpyrimidine CAS No. 68498-47-5

4,6-Dichloro-2-ethylsulfanylpyrimidine

Cat. No.: B3056048
CAS No.: 68498-47-5
M. Wt: 209.1 g/mol
InChI Key: HXYSCNATUVDRMT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethylsulfanylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an ethylsulfanyl group at position 2. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-ethylsulfanylpyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with an ethylthiol group. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the displacement of the chlorine atom at position 2 by the ethylthiol group, followed by the substitution of the remaining chlorine atoms at positions 4 and 6.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-ethylsulfanylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the ethylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the ethylsulfanyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced pyrimidine derivatives with or without the ethylsulfanyl group.

Scientific Research Applications

4,6-Dichloro-2-ethylsulfanylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethylsulfanylpyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with nucleic acids and proteins, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the particular application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

4,6-Dichloro-2-ethylsulfanylpyrimidine can be compared with other similar compounds such as:

    4,6-Dichloro-2-methylsulfanylpyrimidine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2,4,6-Trichloropyrimidine: Contains three chlorine atoms and no ethylsulfanyl group.

    4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Contains a methylsulfonyl group instead of an ethylsulfanyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4,6-dichloro-2-ethylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYSCNATUVDRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292458
Record name 4,6-dichloro-2-ethylsulfanylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68498-47-5
Record name NSC82770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloro-2-ethylsulfanylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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